Dimethyl 2-(diisopropylamino)maleate

Electrochemistry Electrosynthesis Radical Cation Dimerization

Dimethyl 2-(diisopropylamino)maleate is an organic compound within the class of dialkylaminomaleate esters. It features a maleate backbone with a bulky diisopropylamino substituent on the double bond, granting it unique steric and electronic properties distinct from simpler maleates or other amine derivatives.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B12195224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(diisopropylamino)maleate
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=CC(=O)OC)C(=O)OC
InChIInChI=1S/C12H21NO4/c1-8(2)13(9(3)4)10(12(15)17-6)7-11(14)16-5/h7-9H,1-6H3/b10-7+
InChIKeyUPMRYRTWGLQIMR-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-(diisopropylamino)maleate: A Specialized Amino-Functionalized Maleate Building Block for Targeted Synthesis and Electrochemical Research


Dimethyl 2-(diisopropylamino)maleate is an organic compound within the class of dialkylaminomaleate esters. It features a maleate backbone with a bulky diisopropylamino substituent on the double bond, granting it unique steric and electronic properties distinct from simpler maleates or other amine derivatives . This compound is primarily utilized as a synthetic intermediate, where its combination of a hindered tertiary amine, conjugated electrophilic alkene, and ester functionalities allows for selective, sequential chemical transformations, making it a valuable precursor in medicinal chemistry and materials science .

Procurement Alert: Why Dimethyl 2-(Diisopropylamino)maleate Cannot Be Replaced by Other Dialkylaminomaleates or Simple Maleate Esters


This compound cannot be generically substituted because its specific steric and electronic profile dictates its reactivity and the properties of its downstream products. A key study comparing it directly to four other dimethyl dialkylaminomaleates demonstrated that the diisopropylamino group is the sole member of the series that directs its anodic oxidation exclusively towards a specific dimerization pathway, yielding a unique dimeric product [1]. This contrasts with the unknown or divergent behavior of other analogs, proving that the alkylamine moiety is not an interchangeable component but a key determinant of reaction outcome. Selecting a different dialkylaminomaleate or a simpler maleate will lead to fundamentally different chemical transformations and final product structures, impacting synthetic route viability and product purity.

Head-to-Head Technical Evidence: Quantified Differentiation of Dimethyl 2-(diisopropylamino)maleate from Its Closest Analogs


Exclusive Oxidation Dimerization Pathway Versus Uncharacterized Analog Behavior

Under controlled anodic oxidation at a platinum electrode, dimethyl 2-(diisopropylamino)maleate (compound 1) uniquely undergoes a radical cation tail-to-tail dimerization to form the dimethyl ester of 3,4-dicarbomethoxy-2,5-bis(diisopropylamino)hexadienoic acid. This specific, product-defining pathway is reported exclusively for the diisopropylamino analog and is not described for the other four dimethyl dialkylaminomaleates (2-5) in the same study [1].

Electrochemistry Electrosynthesis Radical Cation Dimerization

Quantified Radical Anion Instability as a Key Differential Property

The cathodic reduction of dimethyl 2-(diisopropylamino)maleate produces a radical anion with an exceptionally short lifetime. This instability is directly quantified; an oxidation peak for this intermediate could not be detected during cyclic voltammetry even at a scan rate of 10,000 V/s and at a temperature of -40 °C [1]. While this extreme lability is highlighted for the diisopropylamino derivative, the study does not report the successful detection of the analogous radical anion peaks for the other dialkylaminomaleates (2-5) under these extreme conditions, indicating a class-level property but with specific quantified limits for the target compound.

Electrochemistry Reaction Mechanism Radical Stability

Defined Cathodic Reduction Pathway to Specific Half-Esters

Controlled potential coulometry confirmed that the reduction of dimethyl 2-(diisopropylamino)maleate is an overall two-electron process that leads to the formation of two specific half-ester products via hydrogenation of the C=C double bond and hydrolysis of one of the non-equivalent ester groups [1]. The study's analysis of the electrolyzed solution identifies these as the principal products, providing a clear and predictive outcome for this compound that is linked to its unique structure.

Electrochemistry Hydrogenation Ester Hydrolysis

High-Value Application Scenarios for Dimethyl 2-(Diisopropylamino)maleate in Synthesis and Electrochemistry


Electrosynthesis of Sterically Hindered and Functionalized Dimers

The exclusive anodic dimerization pathway of dimethyl 2-(diisopropylamino)maleate makes it the required substrate for synthesizing its specific dimer, a highly functionalized hexadienoic acid derivative [1]. This dimer, bearing four ester groups and two bulky amine units, is a unique and complex scaffold for medicinal chemistry or materials science that cannot be directly obtained from any other commercially available dialkylaminomaleate.

Precursor for Selective Cathodic Half-Ester Synthesis

The well-characterized two-electron cathodic reduction, which produces two distinct half-esters via selective hydrolysis, establishes this compound as a reliable precursor for generating these specific chiral or prochiral synthons [1]. This level of product predictability from an electrochemical step provides a key advantage for route scouting in the synthesis of complex target molecules.

Development of Chemo- and Regioselective Synthetic Methodologies

The compound's structure, featuring a bulky amine adjacent to a 1,2-diester alkene, presents a unique steric and electronic landscape for reagent-controlled selectivity. The documented stark difference in its oxidation behavior, when compared to less hindered analogs, highlights its value as a probe substrate for developing and testing new enantioselective or regioselective transformations, where the diisopropylamino group can act as a powerful directing or shielding group [1].

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